molecular formula C19H18N2O5 B2630998 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide CAS No. 848687-66-1

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide

Cat. No. B2630998
CAS RN: 848687-66-1
M. Wt: 354.362
InChI Key: GCIHISWUSKHZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide, also known as MAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of hydrazides and has been extensively studied for its potential use as a therapeutic agent.

Scientific Research Applications

Anticancer Applications

A review of synthesized compounds for anticancer drug development highlighted the potential of certain chemical structures for creating treatments with high tumor specificity and minimal toxicity to normal cells. One study examined various compounds, including derivatives of chromones and coumarins, for their tumor specificity and cytotoxic effects on oral squamous cell carcinoma cells versus normal oral keratinocytes. The findings suggest the significance of structural modifications in these compounds to enhance their anticancer efficacy while reducing side effects on healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).

Pharmacological Importance of Chromones

Research on hydroxycoumarins, a class of compounds closely related to the structure of interest, reveals their wide-ranging biological and chemical properties. These compounds, including various chromone derivatives, have been documented for their significant pharmacological applications, including but not limited to, antimicrobial, anti-inflammatory, and antitumor activities. This review underscores the importance of chromones and coumarins in developing new therapeutic agents (Yoda, 2020).

Synthetic Approaches and Chemical Reactivity

The synthesis and functionalization of chromone derivatives, such as 6H-benzo[c]chromen-6-ones, are crucial for exploring their therapeutic potential. A comprehensive review on synthetic protocols for these compounds provides insight into various chemical reactions that enable the creation of pharmacologically active molecules. These synthetic strategies are fundamental for advancing the structural diversity and biological efficacy of chromone-based compounds (Mazimba, 2016).

Antioxidant Properties

Chromones are known for their antioxidant properties, which play a pivotal role in their biological activities, including protection against oxidative stress-related cellular damage. This antioxidant potential is critical for the development of chromone-based drugs aimed at treating diseases arising from oxidative stress and free radical damage (Yadav, Parshad, Manchanda, & Sharma, 2014).

Environmental Impact and Degradation

Understanding the environmental fate and degradation pathways of chemical compounds is essential for assessing their ecological impact. Methoxychlor, an environmental estrogen with a structure similar to the compound of interest, serves as a model for studying the environmental persistence and toxicological effects of such compounds. This research is crucial for evaluating the long-term environmental and health risks associated with the use and disposal of chemically active compounds (Cummings, 1997).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11-18(12-3-5-13(24-2)6-4-12)19(23)15-8-7-14(9-16(15)26-11)25-10-17(22)21-20/h3-9H,10,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIHISWUSKHZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide

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